4-Bromo-1-(cyclopropylmethoxy)-2-methylbenzene
Description
4-Bromo-1-(cyclopropylmethoxy)-2-methylbenzene is a substituted aromatic compound featuring a bromine atom at the para position, a cyclopropylmethoxy group at the ortho position, and a methyl group at the meta position. The cyclopropylmethoxy group introduces steric and electronic effects distinct from simpler alkoxy substituents, making this compound valuable in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
4-bromo-1-(cyclopropylmethoxy)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-8-6-10(12)4-5-11(8)13-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLMWUNJYDMUHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(cyclopropylmethoxy)-2-methylbenzene can be achieved through several methods. One common approach involves the bromination of 1-(cyclopropylmethoxy)-2-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-(cyclopropylmethoxy)-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.
Major Products:
Substitution: 1-(Cyclopropylmethoxy)-2-methylbenzene derivatives.
Oxidation: 4-Bromo-1-(cyclopropylmethoxy)-2-methylbenzoic acid.
Reduction: 1-(Cyclopropylmethoxy)-2-methylbenzene.
Scientific Research Applications
4-Bromo-1-(cyclopropylmethoxy)-2-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific receptors or enzymes.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.
Biological Studies: The compound may be used in studies investigating its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(cyclopropylmethoxy)-2-methylbenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylmethoxy group can enhance the compound’s binding affinity and selectivity for its target, while the bromine atom can influence its reactivity and metabolic stability.
Comparison with Similar Compounds
The following analysis compares 4-Bromo-1-(cyclopropylmethoxy)-2-methylbenzene with structurally related brominated benzene derivatives, focusing on substituent effects, molecular properties, and synthesis methodologies.
Structural and Molecular Comparisons
*Calculated based on molecular formula.
Key Observations:
- This may influence reactivity in coupling reactions or metabolic stability in drug candidates. Methoxyethoxy groups () improve solubility in polar solvents due to ether linkages, whereas isopropyl groups () may enhance lipophilicity .
Molecular Weight and Applications :
Reactivity Trends:
- Bromine Reactivity : Bromine at the para position facilitates nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling, common in pharmaceutical intermediates. Steric hindrance from cyclopropylmethoxy may slow these reactions compared to methoxy analogs .
- Stability : Fluorinated derivatives () exhibit enhanced resistance to metabolic degradation, whereas methoxy groups () are prone to demethylation under acidic conditions .
Biological Activity
4-Bromo-1-(cyclopropylmethoxy)-2-methylbenzene, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H13BrO
- Molecular Weight : 253.14 g/mol
- IUPAC Name : this compound
Pharmacological Activities
Research into the biological activities of this compound indicates several potential therapeutic effects:
1. Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, halogenated aromatic compounds have been noted for their effectiveness against various bacteria and fungi, suggesting that this compound may also possess similar properties .
2. Antitumor Activity
The antitumor potential of related brominated compounds has been documented. For example, certain derivatives have demonstrated efficacy against cancer cell lines such as MCF-7 (breast cancer) and H1299 (lung cancer) by inducing apoptosis and enhancing the effects of chemotherapeutic agents like doxorubicin .
The mechanisms through which this compound exerts its biological effects can be hypothesized based on its structural characteristics:
- Halogen Substitution : The presence of bromine may enhance lipophilicity and contribute to membrane permeability, facilitating interaction with cellular targets.
- Cyclopropyl Group : This moiety is known to influence the compound's reactivity and binding affinity to biological targets.
Case Study 1: Antimicrobial Efficacy
A study examining a series of brominated compounds indicated that those with cyclopropyl substituents exhibited enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results suggested a correlation between the presence of halogen atoms and increased potency .
Case Study 2: Antitumor Effects
In vitro studies on structurally similar compounds showed that they inhibited cell proliferation in various cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis, mediated through upregulation of pro-apoptotic factors .
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
